molecular formula C8H7N3O B1353427 1-phenyl-1H-1,2,3-triazol-4-ol CAS No. 90004-10-7

1-phenyl-1H-1,2,3-triazol-4-ol

Cat. No. B1353427
CAS RN: 90004-10-7
M. Wt: 161.16 g/mol
InChI Key: AKEMHTSFDJVQSC-UHFFFAOYSA-N
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Description

“1-phenyl-1H-1,2,3-triazol-4-ol” is a chemical compound with the empirical formula C8H7N3O . It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 1-phenyl-4- ((4- (1,4,5-triphenyl-1 H -imidazol-2-yl)phenoxy)methyl)-1 H -1,2,3-triazole derivatives . Another study reported the synthesis of novel 1- ((1-phenyl-1 H -1,2,3-triazol-4-yl)methyl)pyridin-2 (1 H)-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 161.16 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For example, one study reported that the compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed . The compound is highly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

1-Phenyl-1H-1,2,3-triazol-4-ol and its derivatives have been explored extensively in the realm of organic chemistry for their synthesis and unique chemical properties. For instance, the deprotometalation and subsequent iodolysis of 1-phenyl-1,2,3-triazole has been utilized to create 5-substituted derivatives, which were further employed in Suzuki coupling reactions. These derivatives showed moderate antibacterial activity and a promising antiproliferative effect against certain cell lines (Nagaradja et al., 2015).

Applications in Catalysis

This compound derivatives have been used as ligands in catalyst formulations. For example, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been synthesized, which demonstrated varied efficiency in catalytic processes like alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).

Material Science and Corrosion Inhibition

In the field of materials science, this compound has found application as a corrosion inhibitor. A study demonstrated the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using an environmentally friendly procedure, and its effectiveness as an organic corrosion inhibitor for mild steel in acidic medium was highlighted. This represents a significant application in protecting materials from corrosive environments (Fernandes et al., 2019).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents (Shaikh et al., 2014).

Safety and Hazards

The safety and hazards of “1-phenyl-1H-1,2,3-triazol-4-ol” have been reported . For instance, one safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray of the compound .

Future Directions

The future directions for the research on “1-phenyl-1H-1,2,3-triazol-4-ol” have been discussed in several papers . For example, one study suggested that the compound has a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-1,2,3-triazol-4-ol plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with steroid sulfatase, an enzyme involved in the hydrolysis of steroid sulfates. The interaction between this compound and steroid sulfatase involves the formation of a stable complex, which inhibits the enzyme’s activity. This inhibition is significant in the context of hormone-dependent cancers, where reducing the availability of active hormones can be therapeutic .

Cellular Effects

This compound has been observed to affect various cellular processes. In cancer cells, particularly breast cancer cells, it inhibits the activity of steroid sulfatase, leading to reduced levels of active estrogens and androgens. This reduction impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, this compound has shown antiproliferative effects against other types of cancer cells, such as acute myeloid leukemia cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole moiety interacts with the active site of steroid sulfatase through van der Waals interactions and hydrogen bonding. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of steroid sulfates . Additionally, the compound’s structure allows it to form stable complexes with other proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under various conditions, maintaining its inhibitory activity against steroid sulfatase. Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and tumor growth in in vivo models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism. It interacts with enzymes such as steroid sulfatase, influencing the levels of steroid sulfates and their active metabolites. This interaction affects metabolic flux and the overall balance of steroid hormones in the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, such as tumor tissues. The compound’s ability to selectively accumulate in target tissues enhances its therapeutic potential while reducing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with steroid sulfatase and other proteins involved in steroid metabolism. This localization is crucial for its inhibitory activity and therapeutic effects .

properties

IUPAC Name

1-phenyltriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMHTSFDJVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427865
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90004-10-7
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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